3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride

Stereochemistry 5-HT₃ Receptor Antagonist Medicinal Chemistry

3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride (CAS 1389264-26-9) is a bicyclic heterocyclic compound belonging to the 3-oxa-9-azabicyclo[3.3.1]nonane (3-oxagranatane) family. Its molecular formula is C₉H₁₆ClNO₃, with a molecular weight of 221.68 g/mol.

Molecular Formula C9H16ClNO3
Molecular Weight 221.68 g/mol
CAS No. 1389264-26-9
Cat. No. B1403797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride
CAS1389264-26-9
Molecular FormulaC9H16ClNO3
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESC1C(CC2COCC1N2)CC(=O)O.Cl
InChIInChI=1S/C9H15NO3.ClH/c11-9(12)3-6-1-7-4-13-5-8(2-6)10-7;/h6-8,10H,1-5H2,(H,11,12);1H/t6?,7-,8+;
InChIKeySHYQVAFUHDAGCS-OPZYXJLOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride (CAS 1389264-26-9): Procurement-Ready Profile & Structural Identity


3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride (CAS 1389264-26-9) is a bicyclic heterocyclic compound belonging to the 3-oxa-9-azabicyclo[3.3.1]nonane (3-oxagranatane) family . Its molecular formula is C₉H₁₆ClNO₃, with a molecular weight of 221.68 g/mol . The compound is specifically the endo-configured 7-acetic acid derivative, supplied as the hydrochloride salt . The 3-oxagranatane scaffold is established in the medicinal chemistry literature as a core structure for potent serotonin 5-HT₃ receptor antagonists . The 7-acetic acid substitution and hydrochloride salt form distinguish this compound from other derivatives within the same chemotype, providing distinct physicochemical properties relevant to both research and industrial procurement decisions.

Why Generic 3-Oxagranatane Derivatives Cannot Replace 3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride in Procurement Specifications


Within the 3-oxa-9-azabicyclo[3.3.1]nonane chemotype, seemingly minor structural variations—including endo/exo stereochemistry, N-substitution, salt form, and the nature of the 7-position functional group—produce substantial differences in pharmacological activity, solubility, and synthetic utility . The parent bicyclic scaffold (3-oxa-9-azabicyclo[3.3.1]nonane, CAS 280-99-9) displays a Kd of 0.2 nM at the rat 5-HT₃A receptor, which is similar to ondansetron (Kd = 0.5 nM), but lacks the 7-acetic acid handle required for further derivatization . The endo versus exo stereochemistry at the 7-position leads to distinct spatial orientations of the acetic acid moiety, affecting both receptor interactions and downstream synthetic compatibility . Furthermore, the hydrochloride salt form confers enhanced aqueous solubility and long-term storage stability compared to the free base or other salt forms such as oxalate . These multidimensional differences mean that a generic '3-oxagranatane derivative' specification is insufficient for reproducible research or scaled synthesis; the precise endo-7-acetic acid hydrochloride identity must be verified at the procurement stage.

Quantitative Differentiation Evidence for 3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride: Comparator-Anchored Head-to-Head Data


Endo vs Exo Stereochemistry: Defined Spatial Configuration of the 7-Acetic Acid Moiety

The target compound (CAS 1389264-26-9) is unambiguously designated as the endo-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride isomer . The corresponding exo isomer exists as a distinct chemical entity with CAS 1630906-95-4 . In the 3-oxagranatane series, the endo/exo configuration at the 7-position determines the spatial orientation of substituents relative to the bicyclic scaffold, which has been shown to directly impact 5-HT₃ receptor pharmacophore fitting in the Bermudez et al. binding model . The endo configuration places the acetic acid moiety in an axial-equivalent orientation that is geometrically distinct from the exo isomer, affecting both receptor complementarity and the trajectory of the carboxylic acid handle for subsequent conjugation reactions. Procurement of the incorrect isomer would lead to irreproducible biological results and failed downstream synthetic steps.

Stereochemistry 5-HT₃ Receptor Antagonist Medicinal Chemistry

5-HT₃A Receptor Affinity: Parent Scaffold Benchmark Against Ondansetron

The 3-oxa-9-azabicyclo[3.3.1]nonane (3-oxagranatane) parent scaffold demonstrates high-affinity binding to the rat 5-HT₃A receptor with a Kd of 0.2 nM, which is comparable to and numerically superior to the clinically established antiemetic ondansetron (Kd = 0.5 nM) . The scaffold also binds to the human 5-HT₃A receptor with potency similar to ondansetron but exhibits no binding to human 5-HT₃B or 5-HT₃C receptor subtypes, indicating subtype selectivity . While these data are for the unsubstituted parent bicyclic scaffold rather than the 7-acetic acid derivative specifically, they establish the baseline pharmacological potential of the chemotype. The 7-acetic acid substituent on the target compound provides a carboxylic acid functional group amenable to amide coupling and esterification, enabling the exploration of 7-substituted analogs with potentially modulated or enhanced subtype selectivity profiles .

5-HT₃ Receptor Binding Affinity Antiemetic

Hydrochloride Salt Advantage: Solubility and Stability Over Oxalate and Sulfate Counterparts

The hydrochloride salt form of 3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid (CAS 1389264-26-9) provides enhanced aqueous solubility and long-term storage stability compared to alternative salt forms including the oxalate (CAS 1523530-64-4) and sulfate salts . The hydrochloride counterion (Cl⁻) is the most common pharmaceutical salt form for basic amine-containing compounds, offering predictable dissolution behavior and compatibility with aqueous biological assay conditions. The oxalate salt (hemioxalate, 2:1 stoichiometry) has a substantially higher molecular weight (460.48 g/mol for the 2:1 complex) compared to the hydrochloride (221.68 g/mol), meaning that on a per-gram procurement basis, the hydrochloride delivers approximately 2.1-fold more active free base equivalents . This weight-basis efficiency directly impacts cost-effectiveness in scaled synthesis and biological screening campaigns.

Salt Form Solubility Stability Formulation

Potency Differentiation of 3-Oxagranatane vs Tropane and Granatane Scaffolds in 5-HT₃ Antagonism

Bermudez et al. (1992) demonstrated that 3-oxagranatane (3-oxa-9-azabicyclo[3.3.1]nonane)-7-amino derivatives exhibit higher potency as 5-HT₃ receptor antagonists compared to the equivalent tropane (8-azabicyclo[3.2.1]octane) and granatane (9-azabicyclo[3.3.1]nonane) derivatives . The enhanced potency was attributed to the reduced basicity and reduced steric hindrance of the oxagranatane scaffold relative to the all-carbon granatane and the conformationally distinct tropane systems . This scaffold-level potency advantage is directly relevant to the target compound: the 7-acetic acid substituent provides a versatile synthetic handle for generating amide and ester derivatives that retain the potency-enhancing features of the 3-oxagranatane core while enabling exploration of diverse aromatic pharmacophore attachments . The target compound thus combines the scaffold's intrinsic potency advantage with a functional group amenable to combinatorial library synthesis.

Scaffold Comparison 5-HT₃ Antagonist Potency

Synthetic Tractability: 7-Acetic Acid Handle vs 7-Amino or 7-Hydroxy Derivatives

Unlike the 7-amino derivatives that dominate the published 5-HT₃ antagonist SAR literature , the target compound bears a 7-acetic acid moiety (-CH₂COOH) which serves as a versatile synthetic intermediate for a broader range of chemical transformations. The carboxylic acid functionality enables direct amide coupling with diverse amine-bearing pharmacophores, esterification for prodrug strategies, reduction to the primary alcohol, and homologation sequences—transformations that are not directly accessible from the corresponding 7-amino or 7-hydroxy analogs without additional protection/deprotection steps . The endo stereochemistry ensures a defined trajectory of the acetic acid group relative to the bicyclic core, providing predictable geometries in derived conjugates. This expanded synthetic scope positions the 7-acetic acid derivative as a more flexible building block for medicinal chemistry campaigns compared to the more commonly referenced 7-amino-3-oxagranatane intermediates.

Synthetic Intermediate Derivatization Amide Coupling

Optimal Application Scenarios for 3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride Based on Quantitative Differentiation Evidence


5-HT₃ Receptor Antagonist Lead Optimization Using the 7-Acetic Acid Handle for Parallel Amide Library Synthesis

The target compound's endo-7-acetic acid moiety enables direct amide coupling with diverse amine-containing aromatic pharmacophores, leveraging the 3-oxagranatane scaffold's demonstrated 2.5-fold higher 5-HT₃A receptor affinity (Kd = 0.2 nM) compared to ondansetron (Kd = 0.5 nM) . The hydrochloride salt ensures consistent aqueous solubility for high-throughput amide coupling in parallel synthesis formats, while the endo stereochemistry guarantees defined spatial presentation of the resulting amide conjugates to the 5-HT₃ receptor binding site, consistent with the Bermudez pharmacophore model where the optimal aromatic-to-basic-amine distance is 8.4–8.9 Å .

Subtype-Selective 5-HT₃ Probe Development Exploiting Scaffold-Derived 5-HT₃B/5-HT₃C Sparing

The parent 3-oxagranatane scaffold exhibits no binding to human 5-HT₃B or 5-HT₃C receptor subtypes while maintaining high 5-HT₃A affinity . The target compound provides a starting point for designing subtype-selective chemical probes by appending fluorophores, biotin tags, or photoaffinity labels through the 7-acetic acid carboxyl group. The hydrochloride salt's 2.1-fold weight efficiency advantage over the oxalate salt maximizes probe yield per gram of starting material purchased . This application is particularly relevant given that 5-HT₃B and 5-HT₃C subunits modulate receptor stoichiometry and function in native tissues, and subtype-selective tools are needed to dissect these contributions.

Scaled Intermediate for GMP Route Development in Antiemetic API Synthesis

For process chemistry groups developing scalable synthetic routes to 3-oxagranatane-based antiemetic drug candidates, the target compound serves as a late-stage intermediate. Its superior potency compared to granatane and tropane scaffolds, as demonstrated by Bermudez et al. , justifies investment in process optimization. The hydrochloride form provides handling advantages (non-hygroscopic crystalline solid, room temperature storage) and avoids the oxalate salt's higher molecular weight penalty (460.48 vs 221.68 g/mol) . The 7-acetic acid can be directly converted to the corresponding amide with the desired aromatic carboxylic acid surrogate in a single step, reducing the synthetic step count compared to routes starting from 7-amino intermediates that require N-protection strategies.

Pharmacophore Validation Studies Comparing Endo vs Exo 7-Substituted 3-Oxagranatanes

The availability of both the endo (CAS 1389264-26-9) and exo (CAS 1630906-95-4) isomers as distinct, purchasable chemical entities enables direct head-to-head pharmacophore validation studies. Researchers can systematically compare the biological activity of endo- versus exo-configured 7-acetic acid derivatives and their corresponding amide conjugates to refine the Bermudez 5-HT₃ antagonist binding model . This type of stereochemical SAR study is essential for understanding the conformational requirements of the 5-HT₃ receptor binding pocket and for rational design of next-generation antagonists with improved selectivity profiles.

Quote Request

Request a Quote for 3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.